molecular formula C13H18S B11955132 Benzene, [(cyclohexylthio)methyl]- CAS No. 19843-98-2

Benzene, [(cyclohexylthio)methyl]-

Cat. No.: B11955132
CAS No.: 19843-98-2
M. Wt: 206.35 g/mol
InChI Key: VCOSQMBNAFUJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(cyclohexylthio)methyl]- is an organic compound with the molecular formula C13H18S It is a derivative of benzene where a cyclohexylthio group is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(cyclohexylthio)methyl]- typically involves the reaction of benzyl chloride with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for Benzene, [(cyclohexylthio)methyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(cyclohexylthio)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(cyclohexylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(cyclohexylthio)methyl]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylthio)-: Similar structure but with a methylthio group instead of a cyclohexylthio group.

    Toluene, (cyclohexylthio)-: Similar structure but with a toluene backbone instead of benzene.

Uniqueness

Benzene, [(cyclohexylthio)methyl]- is unique due to the presence of the cyclohexylthio group, which imparts different chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

19843-98-2

Molecular Formula

C13H18S

Molecular Weight

206.35 g/mol

IUPAC Name

cyclohexylsulfanylmethylbenzene

InChI

InChI=1S/C13H18S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

VCOSQMBNAFUJFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.